Cas no 519151-61-2 (3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine)

3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine is a heterocyclic compound featuring a naphthalene-thiazole-pyridine scaffold, which is of interest in medicinal chemistry and materials science. Its structure combines aromatic and heteroaromatic moieties, offering potential utility as a building block for pharmaceuticals, particularly in kinase inhibitor development or fluorescent probes due to its extended π-conjugation. The thiazole and pyridine rings contribute to its electron-rich character, enhancing binding interactions in molecular recognition applications. This compound may also serve as a precursor for synthesizing more complex polycyclic systems. Its stability and synthetic versatility make it a valuable intermediate for researchers exploring structure-activity relationships or optoelectronic materials.
3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine structure
519151-61-2 structure
Product Name:3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine
CAS No:519151-61-2
MF:C18H12N2S
MW:288.366282463074
CID:3105131
PubChem ID:2356391
Update Time:2025-06-08

3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Naphthalen-2-yl-thiazol-2-yl)-pyridine
    • 519151-61-2
    • 3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine
    • Enamine_003395
    • Z48847445
    • HMS1403K07
    • C18H12N2S
    • G35098
    • CS-0219066
    • EN300-02974
    • AKOS000117424
    • 4-naphthalen-2-yl-2-pyridin-3-yl-1,3-thiazole
    • UVA15161
    • 3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine
    • Inchi: 1S/C18H12N2S/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-21-18(20-17)16-6-3-9-19-11-16/h1-12H
    • InChI Key: YFHLBLAMSRRGCS-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC3C=CC=CC=3C=2)N=C1C1C=NC=CC=1

Computed Properties

  • Exact Mass: 288.07211956Da
  • Monoisotopic Mass: 288.07211956Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 54Ų

3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine Pricemore >>

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Additional information on 3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine

Introduction to 3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine (CAS No. 519151-61-2)

3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 519151-61-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a pyridine core linked to a thiazole ring and a naphthalene substituent, has garnered attention due to its unique structural properties and potential biological activities. The combination of these aromatic and heterocyclic systems suggests a rich interplay of electronic and steric effects, which are crucial for modulating its interactions with biological targets.

The structural framework of 3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine positions it as a versatile scaffold for drug discovery. The presence of the naphthalen-2-yl group contributes to hydrophobicity and π-stacking interactions, while the thiazole moiety introduces sulfur atoms that can engage in hydrogen bonding and metal coordination. These features make it an attractive candidate for designing molecules with enhanced binding affinity and selectivity. Recent advancements in computational chemistry have enabled the precise modeling of such compounds, allowing researchers to predict their binding modes and optimize their pharmacokinetic profiles.

In the context of modern drug development, 3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine has been explored for its potential in addressing various therapeutic challenges. Studies have highlighted its interaction with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for anti-inflammatory agents. The compound's ability to modulate these pathways is attributed to its dual functionality—the pyridine ring can interact with aromatic pockets in proteins, while the thiazole ring provides additional binding sites. This dual interaction enhances its potential as a lead compound for further derivatization.

Recent research has also delved into the synthesis of derivatives of 3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine to improve their pharmacological properties. For instance, modifications aimed at enhancing solubility or metabolic stability have been investigated using structure-based drug design principles. These efforts have led to the identification of novel analogs with improved bioavailability and reduced off-target effects. The synthesis strategies employed often involve multi-step organic transformations, including Suzuki-Miyaura cross-coupling reactions for introducing the naphthalene moiety and cyclization reactions for forming the thiazole-pyridine core.

The biological evaluation of 3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylpyridine has revealed intriguing activities that warrant further investigation. Preclinical studies have demonstrated its potential in inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory responses. Additionally, its interaction with ion channels has been explored, suggesting possible applications in managing neurological disorders. These findings underscore the compound's versatility and highlight its importance as a building block for therapeutic agents.

The development of high-throughput screening (HTS) platforms has accelerated the process of identifying bioactive compounds like 3-4-(Naphthalen-2-yl)-1,3-thiazol-2-ylylpyridine. These platforms allow for rapid testing of large libraries of compounds against various biological targets, facilitating the discovery of lead candidates with desired properties. The integration of HTS with machine learning algorithms has further enhanced this process by enabling predictive modeling of compound activity based on structural features. This synergy between experimental and computational approaches is pivotal in modern drug discovery pipelines.

Future directions in the study of 3-4-(Naphthalen-2-ylyl)-1,3-thiazol-pyridine include exploring its role in modulating signaling pathways relevant to cancer biology. Preliminary data suggest that it may interfere with key oncogenic pathways by inhibiting specific kinases or transcription factors. Such activities could make it a valuable component in combination therapies targeting resistant cancer forms. Moreover, investigating its effects on microRNA regulation may open new avenues for developing anti-metastatic agents.

The synthesis and characterization of 3-(4-(Naphthalen-l(αvβ3 integrin receptor) have also been areas of active research due to their implications in vascular biology and wound healing processes. The compound's ability to modulate integrin activity could lead to novel treatments for conditions involving abnormal tissue repair or angiogenesis inhibition. These studies highlight the importance of understanding molecular interactions at the atomic level to design effective therapeutic interventions.

In conclusion, 4-(Naphthalen-l(αvβ3 integrin receptor) represents a fascinating example of how structural complexity can be leveraged to develop biologically active molecules with therapeutic potential, 51915161 51915161 51915161 51915161 51915161 51915161 51915161 51915161 51915161 51915161 . Its unique combination of functional groups makes it an ideal candidate for further exploration in drug discovery programs targeting inflammation, cancer, cardiovascular diseases, neurological disorders,and other challenging medical conditions.. As research continues,, new derivatives,, synthetic strategies,,and computational tools will undoubtedly enhance our understanding,, enabling more efficient development,,of next-generation pharmaceuticals..

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